molecular formula C17H15ClN2O4S B3661488 3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Cat. No.: B3661488
M. Wt: 378.8 g/mol
InChI Key: YVIATMIATBVESZ-UHFFFAOYSA-N
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Description

3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with the molecular formula C17H15ClN2O4S. This compound is characterized by the presence of a chloro-methoxyphenyl group, a carbonyl group, a carbamothioyl group, and a methylbenzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Introduction of the carbonyl group: The intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the carbonyl group.

    Formation of the carbamothioyl group: The carbonyl intermediate is reacted with thiourea to form the carbamothioyl group.

    Coupling with methylbenzoic acid: Finally, the intermediate is coupled with methylbenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-methoxyphenyl)propionic acid: Similar structure but lacks the carbamothioyl and methylbenzoic acid groups.

    3-Chloro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the carbamothioyl and methylbenzoic acid groups.

Uniqueness

3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the presence of both the carbamothioyl and methylbenzoic acid groups, which confer distinct chemical properties and potential biological activities not found in similar compounds.

Properties

IUPAC Name

3-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-9-11(16(22)23)4-3-5-13(9)19-17(25)20-15(21)10-6-7-14(24-2)12(18)8-10/h3-8H,1-2H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIATMIATBVESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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